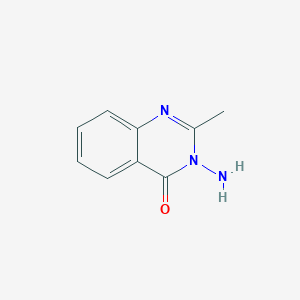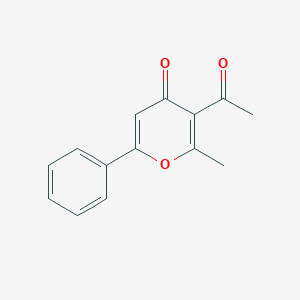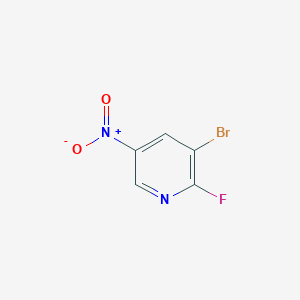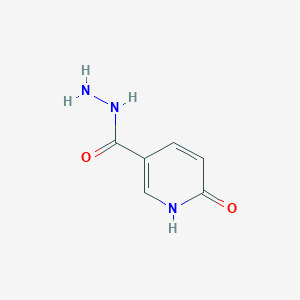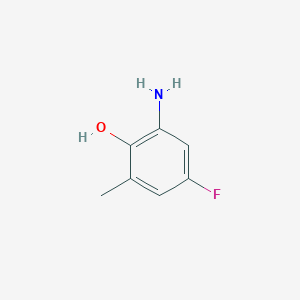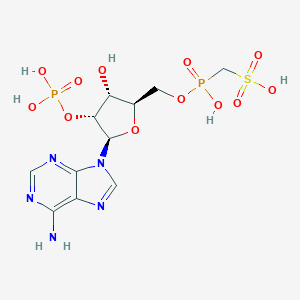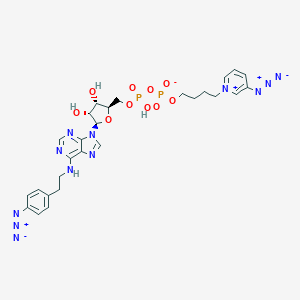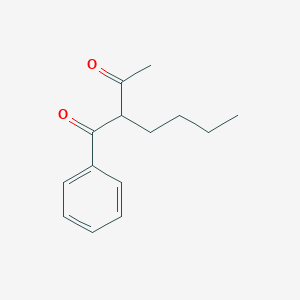
1,3-Butanedione, 2-butyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanedione, 2-butyl-1-phenyl- is a chemical compound that belongs to the family of diketones. It is commonly used as a flavoring agent in the food industry due to its buttery flavor. However, recent studies have shown that this compound has potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1,3-Butanedione, 2-butyl-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1,3-Butanedione, 2-butyl-1-phenyl- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Butanedione, 2-butyl-1-phenyl- in lab experiments include its anti-inflammatory and antimicrobial properties. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 1,3-Butanedione, 2-butyl-1-phenyl-. One area of research could focus on the development of new synthetic methods for this compound. Additionally, research could be conducted to better understand its mechanism of action. Finally, research could be conducted to explore its potential applications in the treatment of other diseases, such as cancer.
Synthesemethoden
The synthesis of 1,3-Butanedione, 2-butyl-1-phenyl- can be achieved through the reaction of butyraldehyde and benzaldehyde in the presence of a catalyst. The reaction results in the formation of a yellow-colored liquid that can be purified through distillation.
Wissenschaftliche Forschungsanwendungen
1,3-Butanedione, 2-butyl-1-phenyl- has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. Additionally, it has been shown to have antimicrobial properties and can be used to treat bacterial infections.
Eigenschaften
CAS-Nummer |
10225-39-5 |
|---|---|
Produktname |
1,3-Butanedione, 2-butyl-1-phenyl- |
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-butyl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C14H18O2/c1-3-4-10-13(11(2)15)14(16)12-8-6-5-7-9-12/h5-9,13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
UHORPYVBTFVDPA-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
10225-39-5 |
Synonyme |
2-Butyl-1-phenyl-1,3-butanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



